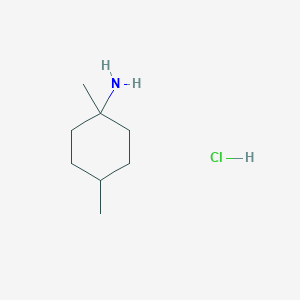

1,4-Dimethylcyclohexan-1-amine hydrochloride

Übersicht

Beschreibung

1,4-Dimethylcyclohexan-1-amine hydrochloride is a chemical compound with the CAS Number: 1081513-98-5 . It has a molecular weight of 163.69 and its IUPAC name is 1,4-dimethylcyclohexanamine hydrochloride . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17N.ClH/c1-7-3-5-8(2,9)6-4-7;/h7H,3-6,9H2,1-2H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a melting point of 248-249 degrees . It’s a powder that is stored at room temperature . Unfortunately, no data is available for its boiling point .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Synthesis of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine:

- The research demonstrates the production of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides, utilizing cyclopropylacetylene and 6-chlorohex-1-yne. These compounds are valuable in organic synthesis for generating extended aminocyclopropanecarboxylic acids and their derivatives (Kozhushkov et al., 2010).

Oxygen Action on 1,4-Dimethylcyclohexane:

- This study reveals that 1,4-dimethylcyclohexane interacts with oxygen, especially under direct sunlight or at high temperatures, leading to various oxidation products. This knowledge is crucial in understanding the chemical behavior of similar compounds (Chavanne & Bode, 1930).

Applications in Bioconjugation and Medicinal Chemistry

Mechanism of Amide Formation in Bioconjugation:

- Investigates the amide formation process using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), crucial for bioconjugation in aqueous media. This has applications in drug design and protein conjugation (Nakajima & Ikada, 1995).

Synthesis of Antineoplastic Agents:

- Describes the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride, indicating the compound's potential as an antineoplastic agent. This is particularly significant in the field of cancer research (Pettit et al., 2003).

Additional Research Insights

Pyrolysis of Cyclic Hydrocarbons:

- The pyrolysis of 1,4-dimethylcyclohexane is studied, revealing a complex mixture of products through a free-radical chain process. This research contributes to our understanding of the thermal decomposition of hydrocarbons (Gillespie, Gowenlock & Johnson, 1979).

Chiral Amine Auxiliaries in Asymmetric Carboesterification:

- Discusses the use of chiral amine auxiliaries in the asymmetric carboesterification of alkenes, which has applications in the synthesis of enantioenriched compounds, a key area in pharmaceuticals (Zhang et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It’s known that amines can interact with various biological targets, including receptors and enzymes, which play crucial roles in numerous biological processes .

Mode of Action

Amines are generally known to interact with their targets through various mechanisms, such as binding to receptors or acting as substrates for enzymes .

Biochemical Pathways

Amines can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The effects would depend on the specific targets and pathways that the compound interacts with .

Eigenschaften

IUPAC Name |

1,4-dimethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7-3-5-8(2,9)6-4-7;/h7H,3-6,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHDSJPVJCBZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439883.png)

![3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1439886.png)

![Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439887.png)

![2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1439888.png)

![3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439890.png)

![4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439891.png)

![(2-Ethyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1439897.png)